molecular formula C9H6ClF3O3 B1403338 2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid CAS No. 367-74-8

2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid

Cat. No.: B1403338
CAS No.: 367-74-8
M. Wt: 254.59 g/mol
InChI Key: DFVMBWYINWAWBX-UHFFFAOYSA-N
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Description

“2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid” is a chemical compound with the molecular weight of 254.59 . It is related to the class of phenoxy herbicides, which were introduced in 1946 and have been in widespread use in agriculture since the mid-1950s .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, one study reported the synthesis of a series of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives . Another study reported the continuous flow nitration of trifluoromethoxybenzene (TFMB) in a microchannel reactor .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6ClF3O3/c10-7-2-1-5 (16-4-8 (14)15)3-6 (7)9 (11,12)13/h1-3H,4H2, (H,14,15) . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 3 oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 133-134 degrees Celsius . The compound is a solid at room temperature .

Safety and Hazards

The safety data sheet for “2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions for the study and application of “2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid” and related compounds could involve their use as intermediates in the synthesis of various crop-protection products . Additionally, the development of continuous flow processes for their synthesis could be an area of future research .

Properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVMBWYINWAWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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